N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride
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Overview
Description
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride is a chemical compound with a molecular formula of C7H10Cl2N4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride typically involves the reaction of 2,5-dichlorothiophene with ethylamine to form an intermediate, which is then reacted with guanidine hydrochloride under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine
- N-[2-(2,5-dichlorothiophen-3-yl)ethyl]thiourea
- N-[2-(2,5-dichlorothiophen-3-yl)ethyl]urea
Uniqueness
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of the guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2680537-51-1 |
---|---|
Molecular Formula |
C7H10Cl3N3S |
Molecular Weight |
274.6 |
Purity |
95 |
Origin of Product |
United States |
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